Propyl ethyl(4-methylphenyl)phosphinite

Catalog No.
S15164246
CAS No.
61388-12-3
M.F
C12H19OP
M. Wt
210.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl ethyl(4-methylphenyl)phosphinite

CAS Number

61388-12-3

Product Name

Propyl ethyl(4-methylphenyl)phosphinite

IUPAC Name

ethyl-(4-methylphenyl)-propoxyphosphane

Molecular Formula

C12H19OP

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C12H19OP/c1-4-10-13-14(5-2)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

MYXKWWCFJZZRRV-UHFFFAOYSA-N

Canonical SMILES

CCCOP(CC)C1=CC=C(C=C1)C

Propyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C12H19OPC_{12}H_{19}OP. This compound features a phosphinite functional group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl or aryl group. The structure includes a propyl and ethyl group along with a 4-methylphenyl substituent, contributing to its unique chemical properties. This compound is part of a broader class of phosphinites that are used in various chemical applications, including catalysis and as intermediates in organic synthesis .

Typical of phosphinite compounds. These include:

  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack due to its electrophilic nature. This reaction typically involves the substitution of the phosphinite oxygen with a nucleophile.
  • Oxidation: Phosphinites can be oxidized to form phosphonates or phosphates, depending on the oxidizing agent used.
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes, particularly with transition metals, forming metal-phosphinite complexes that have applications in catalysis.

These reactions highlight the versatility of propyl ethyl(4-methylphenyl)phosphinite in synthetic organic chemistry and materials science .

The synthesis of propyl ethyl(4-methylphenyl)phosphinite typically involves the following methods:

  • Reaction of Alcohols with Phosphorus Halides: A common method for synthesizing phosphinites involves reacting an alcohol (in this case, propanol and ethanol) with a phosphorus halide (like phosphorus trichloride). The reaction proceeds via nucleophilic substitution, where the halogen is replaced by the alkoxy group.
    R1OH+R2PCl3R1R2P(O)(Cl)+HClR_1OH+R_2PCl_3\rightarrow R_1R_2P(O)(Cl)+HCl
  • Phosphorylation of Aromatic Compounds: The introduction of the 4-methylphenyl group can be achieved through electrophilic aromatic substitution reactions involving appropriate precursors.
  • Coupling Reactions: More advanced synthetic strategies may involve coupling reactions between pre-formed phosphinites and aryl halides or other electrophiles to introduce the aromatic substituent effectively.

These methods allow for the controlled synthesis of propyl ethyl(4-methylphenyl)phosphinite with desired purity and yield .

Propyl ethyl(4-methylphenyl)phosphinite has several potential applications:

  • Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
  • Synthesis of Organophosphorus Compounds: It acts as an intermediate in the synthesis of more complex organophosphorus derivatives.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their biological activity.

The versatility of this compound makes it valuable in both industrial and research settings .

Interaction studies involving propyl ethyl(4-methylphenyl)phosphinite focus on its behavior in various chemical environments. These studies often examine:

  • Ligand-Metal Interactions: Understanding how this phosphinite coordinates with different metal centers is crucial for its application in catalysis.
  • Reactivity with Biological Molecules: Investigating how it interacts with proteins or enzymes can provide insights into its potential biological effects.

Such studies are essential for optimizing its use in practical applications and understanding its environmental impact .

Several compounds share structural or functional similarities with propyl ethyl(4-methylphenyl)phosphinite. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl phenylphosphinateC9H11O2PC_9H_{11}O_2PSimple phenolic structure, used in synthesis
DiphenylphosphiniteC12H15O2PC_{12}H_{15}O_2PTwo phenyl groups enhance stability
Methyl phenylphosphinateC10H13O2PC_{10}H_{13}O_2PMethyl group increases reactivity

Uniqueness of Propyl Ethyl(4-Methylphenyl)Phosphinite

Propyl ethyl(4-methylphenyl)phosphinite stands out due to its combination of both aliphatic (propyl and ethyl) and aromatic (4-methylphenyl) groups, which may impart unique electronic properties and reactivity compared to other phosphinites. This unique structure potentially allows for enhanced interactions in catalytic processes and specific biological activities not observed in simpler analogs .

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

210.117352223 g/mol

Monoisotopic Mass

210.117352223 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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